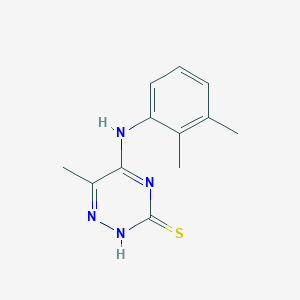
(2Z)-3-oxo-2-(4-oxo-1H-quinazolin-2-ylidene)-4-phenylsulfanylbutanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2Z)-3-oxo-2-(4-oxo-1H-quinazolin-2-ylidene)-4-phenylsulfanylbutanenitrile is a complex organic compound that features a quinazolinone moiety, a phenylsulfanyl group, and a butanenitrile backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-3-oxo-2-(4-oxo-1H-quinazolin-2-ylidene)-4-phenylsulfanylbutanenitrile typically involves the condensation of 2-(4-oxo-1H-quinazolin-2-ylidene)malononitrile with a phenylsulfanyl-substituted butanone under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium ethoxide or potassium tert-butoxide to facilitate the condensation reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine or other reduced forms.
Substitution: The quinazolinone moiety can participate in nucleophilic substitution reactions, where the oxo group can be replaced by various nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or reduced nitrile derivatives.
Substitution: Various substituted quinazolinone derivatives.
科学的研究の応用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and pharmaceuticals.
Biology: In biological research, it is studied for its potential as an enzyme inhibitor or as a ligand in receptor binding studies.
Industry: In the industrial sector, it can be used in the synthesis of advanced materials or as an intermediate in the production of fine chemicals.
作用機序
The mechanism of action of (2Z)-3-oxo-2-(4-oxo-1H-quinazolin-2-ylidene)-4-phenylsulfanylbutanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone moiety can bind to active sites of enzymes, inhibiting their activity. The phenylsulfanyl group can enhance binding affinity through hydrophobic interactions, while the nitrile group can participate in hydrogen bonding or other interactions with the target.
類似化合物との比較
- 2-(4-oxo-3,4-dihydro-2(1H)-quinazolinylidene)malononitrile
- 2-(4-oxo-1H-quinazolin-2-ylidene)propanedinitrile
- 2-(4-oxo-1H-quinazolin-2-ylidene)acetate
Uniqueness: (2Z)-3-oxo-2-(4-oxo-1H-quinazolin-2-ylidene)-4-phenylsulfanylbutanenitrile is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical properties and reactivity. This group can enhance the compound’s binding affinity and specificity for certain molecular targets, making it a valuable scaffold in drug design and development.
特性
IUPAC Name |
(2Z)-3-oxo-2-(4-oxo-1H-quinazolin-2-ylidene)-4-phenylsulfanylbutanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2S/c19-10-14(16(22)11-24-12-6-2-1-3-7-12)17-20-15-9-5-4-8-13(15)18(23)21-17/h1-9,20H,11H2,(H,21,23)/b17-14- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRLBTNUFOURWRA-VKAVYKQESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC(=O)C(=C2NC3=CC=CC=C3C(=O)N2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)SCC(=O)/C(=C\2/NC3=CC=CC=C3C(=O)N2)/C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![N-(6-amino-7-(benzo[d]thiazol-2-yl)-2,3-dicyano-5H-pyrrolo[2,3-b]pyrazin-5-yl)benzamide](/img/structure/B7759099.png)
![6-imino-6,7-dihydro-5H-benzo[2,3][1,4]thiazocino[7,8-b]quinoxaline-7-carbonitrile](/img/structure/B7759113.png)



![methyl 2-[(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate](/img/structure/B7759139.png)
